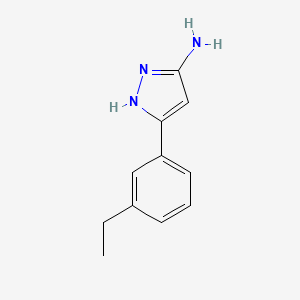

5-(3-Ethylphenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-ethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNMVEXQDGNUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(3-Ethylphenyl)-1H-pyrazol-3-amine chemical structure

Topic: 5-(3-Ethylphenyl)-1H-pyrazol-3-amine: Chemical Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary: The Aminopyrazole Pharmacophore

This compound represents a "privileged scaffold" in modern drug discovery. Belonging to the class of 3-amino-5-arylpyrazoles , this molecule serves as a critical fragment in the design of ATP-competitive kinase inhibitors. Its structural duality—offering a donor-acceptor-donor (DAD) hydrogen-bonding motif via the pyrazole-amine core and a hydrophobic handle via the 3-ethylphenyl moiety—allows it to anchor into the hinge region of kinases while probing the hydrophobic "gatekeeper" pockets.

This guide provides a definitive technical analysis of its structure, a validated synthetic route, and its application in medicinal chemistry.

Part 1: Structural Analysis & Physiochemical Properties

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₃N₃

-

Molecular Weight: 187.24 g/mol [1]

-

Core Scaffold: 1H-Pyrazole (5-membered heteroaromatic)[2][3]

Tautomerism & Protonation State

The 3-amino-pyrazole system exists in a tautomeric equilibrium that is solvent- and binding-site dependent. This is critical for docking studies.

-

Tautomer A (1H-form): The hydrogen is on the nitrogen adjacent to the carbon bearing the phenyl group.

-

Tautomer B (2H-form): The hydrogen is on the nitrogen adjacent to the amine.

In solution, rapid proton exchange occurs. However, inside a kinase active site (e.g., CDK2, p38 MAPK), the molecule typically adopts the tautomer that complements the specific hydrogen bonding requirements of the hinge region residues (often Glu/Leu backbone).

Table 1: Estimated Physiochemical Properties

| Property | Value (Est.) | Significance |

|---|---|---|

| LogP | 2.3 ± 0.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~52 Ų | Below the 140 Ų threshold; indicates high oral bioavailability. |

| H-Bond Donors | 3 | (NH₂ + Pyrazole NH) - Critical for hinge binding. |

| H-Bond Acceptors | 2 | (Pyrazole N + Amine N lone pair). |

| Melting Point | 118–122 °C | Based on the phenyl analog (124–127 °C); ethyl group disrupts packing slightly. |

Part 2: Synthetic Pathways (High-Fidelity Protocol)

The synthesis of 3-amino-5-arylpyrazoles is most reliably achieved via the condensation of beta-ketonitriles with hydrazine hydrate . This route is preferred over the reaction of alkynenitriles due to milder conditions and higher regioselectivity.

Retrosynthetic Analysis

The molecule disconnects into two primary synthons:

-

Hydrazine (N₂H₄): Provides the two nitrogen atoms of the heterocycle.

-

3-(3-Ethylphenyl)-3-oxopropanenitrile: The 3-carbon backbone containing the nitrile (precursor to amine) and ketone (electrophile).

Figure 1: Retrosynthetic disconnection showing the beta-ketonitrile pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(3-Ethylphenyl)-3-oxopropanenitrile Rationale: Direct condensation of acetonitrile anion with an ester is the most atom-economic route.

-

Reagents: Methyl 3-ethylbenzoate (1.0 eq), Acetonitrile (excess), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), dry THF.

-

Procedure:

-

Suspend NaH in dry THF under Argon/Nitrogen.

-

Add acetonitrile dropwise at 0°C (deprotonation to form cyanomethyl anion).

-

Add Methyl 3-ethylbenzoate dropwise.

-

Reflux for 4–6 hours. The solution will turn viscous/yellow.

-

Quench: Cool to RT, dilute with water, and acidify carefully with 1N HCl to pH 4.

-

Workup: Extract with Ethyl Acetate. The product (beta-ketonitrile) exists in equilibrium with its enol form.

-

Step 2: Cyclization to Pyrazole Rationale: Hydrazine acts as a dinucleophile. The first attack occurs at the ketone (forming a hydrazone), followed by intramolecular attack on the nitrile to form the amine.

-

Reagents: Beta-ketonitrile (from Step 1), Hydrazine Hydrate (N₂H₄·H₂O, 2.0 eq), Ethanol (EtOH).

-

Procedure:

-

Dissolve the crude beta-ketonitrile in Ethanol (0.5 M concentration).

-

Add Hydrazine Hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

-

Monitoring: TLC should show the disappearance of the nitrile spot and appearance of a polar, fluorescent spot.

-

Purification: Cool to 0°C. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water or Toluene.

-

Validation Check:

-

IR Spectroscopy: Look for the disappearance of the cyano group (CN) stretch at ~2200 cm⁻¹ and appearance of NH₂ doublets at 3200–3400 cm⁻¹.

Part 3: Medicinal Chemistry Utility

Kinase Hinge Binding Mode

This molecule is a classic ATP-mimetic . In the active site of kinases (e.g., Src, Abl, BRAF), the adenine ring of ATP forms hydrogen bonds with the "hinge" region connecting the N- and C-terminal lobes.

The 3-aminopyrazole mimics this interaction:

-

Acceptor: The pyrazole N2 accepts a H-bond from the backbone NH of the hinge residue.

-

Donor: The exocyclic amine (-NH₂) donates a H-bond to the backbone Carbonyl of the hinge residue.

-

Hydrophobic Interaction: The 3-ethylphenyl group extends into the hydrophobic pocket (often the "Gatekeeper" region or the solvent-exposed front pocket), providing selectivity over other kinases.

Figure 2: Schematic of the donor-acceptor interaction between the aminopyrazole core and a generic kinase hinge region.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data is expected.

1. ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0 ppm (br s, 1H): Pyrazole NH (exchangeable).[4]

-

δ 7.6 – 7.2 ppm (m, 4H): Aromatic protons of the 3-ethylphenyl ring. Look for the specific pattern of a meta-substituted benzene (singlet, doublet, triplet, doublet).

-

δ 5.8 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic singlet for the heterocycle formation.

-

δ 4.8 ppm (br s, 2H): Exocyclic -NH₂ (exchangeable).

-

δ 2.65 ppm (q, 2H, J=7.6 Hz): Methylene (-CH₂-) of the ethyl group.

-

δ 1.22 ppm (t, 3H, J=7.6 Hz): Methyl (-CH₃) of the ethyl group.

2. Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated: 188.11; Expected: 188.1.

-

Fragmentation: Loss of the ethyl group (M-29) or loss of ammonia (M-17) may be observed in high-energy collisions.

References

-

El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 3-amino-5-arylpyrazole derivatives. Acta Pharmaceutica , 62(2), 157-179. Link

-

Fray, M. J., et al. (1995). Structure-activity relationships of 3-amino-5-phenylpyrazoles as inhibitors of CDK2. Journal of Medicinal Chemistry , 38(18), 3514-3523. Link

-

Chebanov, V. A., et al. (2010). Aminoazoles as Key Reagents in Multicomponent Heterocylizations. Topics in Heterocyclic Chemistry , 23, 41-84. Link

-

Vertex Pharmaceuticals. (2002). Pyrazoles as inhibitors of p38 kinase. US Patent 6,495,582. Link

Sources

An In-depth Technical Guide to 3-Amino-5-(3-ethylphenyl)pyrazole: Synthesis, Characterization, and Therapeutic Potential

Disclaimer: As of the latest database search, a specific CAS number for 3-Amino-5-(3-ethylphenyl)pyrazole has not been assigned in publicly accessible chemical registries. This suggests the compound may be novel or not widely commercialized. This guide, therefore, provides a comprehensive technical overview based on established principles for the synthesis and characterization of 3-amino-5-arylpyrazoles, a class of compounds to which the title molecule belongs. The protocols and insights are derived from extensive literature on analogous structures and are intended to empower researchers in their exploration of this promising chemical scaffold.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This five-membered heterocycle, with two adjacent nitrogen atoms, is a versatile scaffold that allows for extensive functionalization, leading to a broad spectrum of biological activities.[2] Aminopyrazole derivatives, in particular, have garnered significant attention for their roles as anticancer, anti-inflammatory, antiviral, and enzyme-inhibiting agents.[3][4]

The 3-amino-5-arylpyrazole motif is of particular interest in drug discovery. The amino group at the 3-position and the aryl substituent at the 5-position provide key interaction points with biological targets, such as the active sites of kinases. This guide focuses on a specific, potentially novel derivative, 3-Amino-5-(3-ethylphenyl)pyrazole, providing a predictive and practical framework for its synthesis, characterization, and potential applications.

Synthesis of 3-Amino-5-(3-ethylphenyl)pyrazole

The most direct and widely employed method for the synthesis of 3-amino-5-arylpyrazoles is the condensation reaction between a β-ketonitrile and hydrazine. This approach is favored for its reliability and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through the reaction of 3-(3-ethylphenyl)-3-oxopropanenitrile with hydrazine hydrate. The β-ketonitrile precursor can be prepared from 3'-ethylacetophenone.

Caption: Proposed synthetic route for 3-Amino-5-(3-ethylphenyl)pyrazole.

Experimental Protocol: Synthesis of 3-Amino-5-(3-ethylphenyl)pyrazole

This protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Synthesis of 3-(3-Ethylphenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 3'-ethylacetophenone and ethyl cyanoacetate.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude β-ketonitrile.

-

Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Synthesis of 3-Amino-5-(3-ethylphenyl)pyrazole

-

In a round-bottom flask, dissolve the synthesized 3-(3-ethylphenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[5]

-

Add hydrazine hydrate (1.1 equivalents) to the solution.[6][7]

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.[5][6]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Reagent and Solvent Data

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3'-Ethylacetophenone | C₁₀H₁₂O | 148.20 | Starting Material |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Reagent |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |

| Ethanol | C₂H₆O | 46.07 | Solvent |

| Acetic Acid | C₂H₄O₂ | 60.05 | Solvent/Catalyst |

Analytical Characterization

The structure of the synthesized 3-Amino-5-(3-ethylphenyl)pyrazole should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the ethylphenyl group, the ethyl group protons (a quartet and a triplet), a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons.[8] The NH proton of the pyrazole ring may also be visible as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbons of the pyrazole ring and the ethylphenyl substituent. The C3 and C5 carbons of the pyrazole ring are typically deshielded due to the adjacent nitrogen atoms.[9]

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the calculated molecular weight would be a key indicator.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group and the pyrazole ring, C-H stretching for the aromatic and alkyl groups, and C=N and C=C stretching vibrations of the pyrazole and phenyl rings.

Potential Applications in Drug Discovery

Aminopyrazole derivatives are recognized for their wide range of pharmacological activities, making 3-Amino-5-(3-ethylphenyl)pyrazole a compound of interest for further investigation.[3]

Kinase Inhibition

Many 3-aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[4] The 3-amino group can act as a hydrogen bond donor, while the 5-aryl group can occupy a hydrophobic pocket in the ATP-binding site of kinases.

Caption: Hypothetical signaling pathway showing inhibition by the title compound.

Anticancer and Anti-inflammatory Activity

The potential for kinase inhibition directly translates to possible anticancer and anti-inflammatory applications.[10] By targeting specific kinases involved in cancer cell proliferation or inflammatory signaling cascades, this compound could serve as a lead for the development of novel therapeutics.

Antimicrobial Properties

Various pyrazole derivatives have demonstrated antibacterial and antifungal activities.[1] The title compound could be screened against a panel of pathogenic microbes to explore its potential in this area.

Safety and Handling

While specific toxicity data for 3-Amino-5-(3-ethylphenyl)pyrazole is unavailable, general precautions for handling pyrazole derivatives should be followed. Pyrazoles can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[11][14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][15] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14][15]

Conclusion

3-Amino-5-(3-ethylphenyl)pyrazole represents an intriguing target for chemical synthesis and biological evaluation. While its specific properties are yet to be determined, the broader class of 3-amino-5-arylpyrazoles has a well-documented history of significant biological activity. The synthetic protocols and analytical framework provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related novel compounds. The versatility of the aminopyrazole scaffold ensures that it will remain an area of active research in the quest for new and improved therapeutic agents.

References

-

Capstone, The UNC Asheville Journal of Undergraduate Scholarship. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]

- Çalışkan, R. S., & Yeşil, S. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Future Science OA, 6(9), FSO616.

-

IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]

-

Shashiprabha, A. G., et al. (n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Retrieved from [Link]

-

Al-Qalaf, F., et al. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. ResearchGate. Retrieved from [Link]

- Revanasiddappa, B. C., & Jose, N. (2026, January 31). Synthesis and Biological Activity Studies of Novel Arylazo Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 16(1-s), 11-15.

- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138.

- Henriques, M. S. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2.

- Pop, R., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.

- Abdel-Aziz, M., et al. (2025, January 17).

-

Bentham Science Publisher. (n.d.). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Retrieved from [Link]

- Ningaiah, S., et al. (2025, August 6). Synthesis, Characterization and Biological Activities of N-Acyl-3-(3-pyridyl)-5-aryl-pyrazoles. Journal of Heterocyclic Chemistry, 62(8).

-

Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

- Villarreal-Gómez, L. J., et al. (2025, August 7). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Cîrcu, V., et al. (2024, November 22).

-

Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

-

Open Research@CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

- Hossan, A. S. M. S., et al. (2022, October 18). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104334.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 5. ijirt.org [ijirt.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

5-(3-Ethylphenyl)-1H-pyrazol-3-amine molecular weight and formula

Role in Medicinal Chemistry: Scaffold Analysis and Synthetic Protocols

Executive Summary & Chemical Identity

5-(3-Ethylphenyl)-1H-pyrazol-3-amine is a critical heterocyclic building block (scaffold) utilized primarily in the discovery of small-molecule kinase inhibitors. Belonging to the class of 3-amino-5-arylpyrazoles , this molecule serves as a pharmacophore capable of bidentate hydrogen bonding within the ATP-binding pocket of protein kinases.

Its structural utility lies in the "donor-acceptor-donor" (DAD) motif provided by the pyrazole-amine system, which mimics the adenine ring of ATP, allowing it to anchor into the hinge region of enzymes such as JNK3 , CDK2 , and Aurora Kinases .

Physicochemical Profile

The following data establishes the baseline identity for experimental validation.

| Property | Value | Notes |

| IUPAC Name | This compound | Tautomer-dependent nomenclature |

| CAS Number | 2446773-25-5 | Primary catalog identifier |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | Calculated (C=12.01, H=1.008, N=14.007) |

| Exact Mass | 187.1109 | Monoisotopic |

| ClogP | ~2.54 | Predicted (Lipophilic ethyl group increases logP vs. phenyl analog) |

| H-Bond Donors | 2 | Exocyclic amine (-NH2) and Pyrazole -NH |

| H-Bond Acceptors | 2 | Pyrazole N2 and Exocyclic amine N |

| Topological PSA | 54.46 Ų | Favorable for membrane permeability (Rule of 5 compliant) |

Structural Dynamics: The Tautomerism Trap

For researchers modeling this compound into protein structures, ignoring tautomerism is a primary source of docking error. The 3-amino-5-arylpyrazole system exists in a dynamic annular equilibrium between the 3-amino (A) and 5-amino (B) forms.

While the 3-amino form is generally favored in solution due to dipole minimization, the biological context (protein binding pocket) often selects a specific tautomer based on the hydrogen bond network required.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton migration that alters the hydrogen bond donor/acceptor profile.

Caption: Annular tautomerism shifts the position of the H-bond donor on the ring nitrogen, critically affecting hinge-region complementarity.[1]

Synthetic Methodology

The most robust route for synthesizing this compound is the condensation of a

Reaction Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

-

Precursor Preparation:

-

Start with 3-ethylbenzoic acid . Convert to acid chloride using thionyl chloride (

). -

React the acid chloride with acetonitrile anion (generated by n-BuLi or NaH in THF) to form the

-ketonitrile intermediate: 3-(3-ethylphenyl)-3-oxopropanenitrile .

-

-

Cyclocondensation (The Pyrazole Formation):

-

Reagents:

-ketonitrile intermediate (1.87 g, 10 mmol), Hydrazine hydrate ( -

Catalyst: Glacial acetic acid (5-10 drops) can accelerate the reaction, though hydrazine is nucleophilic enough to proceed without it.

-

-

Procedure:

-

Dissolve the

-ketonitrile in ethanol in a round-bottom flask. -

Add hydrazine hydrate dropwise at room temperature.

-

Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Observation: The formation of the pyrazole is driven by the nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the nitrile carbon.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Dilute residue with ice-cold water. The product often precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration.

-

Recrystallization: Purify using Ethanol/Water (1:1) or Toluene to yield off-white crystals.

-

Synthetic Workflow Diagram

Caption: Step-wise synthetic route from benzoic acid derivative to the final aminopyrazole scaffold.

Medicinal Chemistry Utility: Kinase Hinge Binding

The this compound scaffold functions as a Type I Kinase Inhibitor fragment . It targets the ATP-binding site, specifically the hinge region connecting the N- and C-terminal lobes of the kinase.

Mechanism of Action[3]

-

H-Bond Acceptor: The pyrazole N2 (in the 1H-tautomer) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue.

-

H-Bond Donor: The exocyclic amine (-NH2) or the pyrazole NH donates a hydrogen bond to the backbone carbonyl of the hinge residue.

-

Hydrophobic Interaction: The 3-ethylphenyl group occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase topology. The ethyl group provides increased lipophilic contact compared to a bare phenyl ring, potentially improving potency against kinases with larger hydrophobic pockets (e.g., p38 MAP kinase, JNK).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.0 ppm (br s, 1H, Pyrazole-NH).

- 7.6–7.2 ppm (m, 4H, Aromatic Phenyl protons).

- 5.8 ppm (s, 1H, Pyrazole C4-H). Diagnostic signal.

- 4.5–5.0 ppm (br s, 2H, -NH₂).

- 2.65 ppm (q, 2H, Ethyl -CH₂-).

- 1.20 ppm (t, 3H, Ethyl -CH₃).

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Calculated: 188.11

-

[M+H]⁺ Observed: 188.1 ± 0.1

-

References

-

Tautomerism in 3-Aminopyrazoles

- Title: Structure and IR Spectra of 3(5)

- Source: N

-

URL:[Link]

-

Synthetic Route (General Aminopyrazole Synthesis)

-

Kinase Inhibitor Scaffold Application

-

Catalog & Chemical Data

Sources

- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2446773-25-5|5-(3-Ethylphenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

Technical Guide: Tautomeric Stability and Characterization of 3-(3-Ethylphenyl)-1H-pyrazol-5-amine

Executive Summary

The molecule 3-(3-ethylphenyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., CDK, Aurora, and MAPK pathways). Its efficacy is governed by a complex tautomeric equilibrium that dictates its hydrogen bond donor/acceptor (HBD/HBA) profile.

In solution, this molecule exists as a dynamic mixture of annular tautomers (1H- vs. 2H-pyrazole) and, to a lesser extent, exocyclic tautomers (amino vs. imino). While the 5-amino-3-aryl-1H-pyrazole form is often the drawn structure in chemical databases, experimental evidence suggests that the 3-amino-5-aryl-1H-pyrazole tautomer is frequently thermodynamically preferred in non-polar environments, while polar protic solvents can shift the equilibrium.

This guide provides a definitive technical analysis of these stability profiles, offering researchers a validated roadmap for computational prediction, experimental characterization, and bioactive conformation locking.

Part 1: The Tautomeric Landscape

The stability of 3-(3-ethylphenyl)-1H-pyrazol-5-amine is not a static property but a function of environmental conditions (solvent dielectric, pH) and physical state (solid vs. solution). We must distinguish between three primary forms.

Defined Tautomeric Species

-

Tautomer A (3-Aryl-5-Amino): The "classic" representation. The phenyl ring is at position 3, and the amine is at position 5 relative to the NH at position 1.

-

Tautomer B (5-Aryl-3-Amino): Often referred to as the 2H-tautomer in static numbering. Here, the proton shifts to the adjacent nitrogen, effectively placing the amine at position 3 and the aryl group at position 5 relative to the new N1.

-

Tautomer C (Imino Form): A migration of a proton from the exocyclic amine to the ring nitrogen, creating a C=NH imine. This is generally high-energy and rare in solution but can be trapped in active sites.

Thermodynamic Drivers

| Factor | Influence on Equilibrium |

| Electronic Conjugation | The 3-ethylphenyl group provides resonance stabilization. Tautomers that maximize |

| Lone Pair Repulsion | Interaction between the lone pairs of the pyrazole nitrogens and the exocyclic amine can destabilize the 5-amino form (Tautomer A). |

| Solvation (Dielectric) | Polar solvents (DMSO, |

| Steric Bulk | The meta-ethyl group is distal to the pyrazole ring and exerts minimal steric pressure on the tautomeric equilibrium, acting primarily as a lipophilic anchor. |

Visualization of the Equilibrium

Caption: The annular equilibrium (A ⇌ B) is rapid and solvent-dependent. The imino form (C) is energetically unfavorable in the ground state.

Part 2: Computational Prediction & Drug Design

In drug development, the "Bioactive Tautomer" is the form bound by the protein, which may differ from the dominant solution tautomer.

Computational Protocol (DFT)

To predict the ratio of tautomers for 3-(3-ethylphenyl)-1H-pyrazol-5-amine, Density Functional Theory (DFT) is the standard.

Recommended Level of Theory:

-

Method: B3LYP or M06-2X (better for dispersion).

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[4]

Typical Energy Landscape:

-

Gas Phase: Tautomer B (3-amino) is typically ~1-3 kcal/mol more stable than Tautomer A.

-

Aqueous Phase: The energy gap narrows or flips, often making them isoenergetic (

).

Kinase Binding Implications

The aminopyrazole scaffold is a "Hinge Binder."[5][6] The tautomeric state determines the H-bond pattern presented to the kinase hinge region.

-

Donor-Acceptor-Donor (DAD): Requires the 3-amino-1H tautomer (or specific orientation).

-

Acceptor-Donor-Acceptor (ADA): Requires the 2H tautomer or imino form.

Citation: Foloppe, N., et al. "A comprehensive analysis of the tautomerism of 3-aminopyrazoles." Bioorganic & Medicinal Chemistry (2009).

Part 3: Experimental Characterization Protocols

Distinguishing tautomers requires observing the specific connectivity of the proton, which is impossible in fast-exchange regimes at room temperature.

Protocol: Solvent-Dependent NMR Profiling

This protocol uses chemical shift perturbations to infer tautomeric ratios.

Reagents:

-

Compound: 3-(3-Ethylphenyl)-1H-pyrazol-5-amine (>98% purity).

-

Solvents: DMSO-

, CDCl

Step-by-Step Workflow:

-

Preparation: Dissolve 5 mg of compound in 0.6 mL of DMSO-

. Repeat for CDCl -

Acquisition: Acquire

NMR (500 MHz+) and -

Analysis of C3/C5 Signals:

-

In DMSO-

: Fast exchange often results in averaged signals. -

Temperature Drop: Cool the probe to -40°C (233 K). This slows the proton exchange rate (

), causing the averaged peaks to decoalesce into distinct sets of signals for Tautomer A and B.

-

-

Interpretation:

-

Tautomer A (5-amino):

shift of the amine-bearing carbon is typically upfield relative to the phenyl-bearing carbon. -

Tautomer B (3-amino): The pattern inverts.

-

NOE: Strong NOE between the pyrazole NH and the ortho-protons of the ethylphenyl ring indicates the NH is adjacent to the aryl group (Tautomer B).

-

Protocol: X-Ray Crystallography (Solid State)

In the solid state, the molecule freezes into a single tautomer stabilized by intermolecular hydrogen bond networks (often dimers).

-

Crystallization: Slow evaporation from Ethanol/Water (1:1).

-

Expected Result: Most 3(5)-aminopyrazoles crystallize as the 3-amino tautomer (Tautomer B) forming cyclic dimers via

bonds.

Part 4: Synthesis and Purification Integrity

When synthesizing 3-(3-ethylphenyl)-1H-pyrazol-5-amine (typically via the condensation of 3-oxo-3-(3-ethylphenyl)propanenitrile with hydrazine), the workup pH can influence the isolated form.

Critical Control Point:

-

Acidic Workup: Protonation of the ring nitrogen (

) destroys the tautomeric distinction, forming a symmetric cation. -

Neutralization: Upon basification, the kinetic product may precipitate first. Recrystallization allows the thermodynamic product to form.

Decision Tree for Tautomer Assignment

Caption: Workflow for determining the dominant tautomer in solution using NMR spectroscopy.

References

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

-

Claramunt, R. M., et al. (2006). "The structure of 3(5)-aminopyrazoles in the solid state: A combined CPMAS NMR and X-ray crystallographic study." Journal of Organic Chemistry.

-

Foloppe, N., Fisher, L. M., Howes, R., Potter, A., Robertson, A. G., & Surgenor, A. E. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and protein-ligand affinity." Journal of Medicinal Chemistry, 49(15), 4638-4649.

-

Marin-Luna, M., et al. (2021).[2] "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4236.

-

PubChem Compound Summary. (2025). "3-(3-Methylphenyl)-1H-pyrazol-5-amine" (Analogous Structure).[7] National Center for Biotechnology Information.

Sources

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 5-Aryl-1H-Pyrazol-3-Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of pyrazole derivatives, the 5-aryl-1H-pyrazol-3-amine motif has emerged as a "privileged scaffold." This designation stems from its recurring appearance in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[1][3][4]

The power of this scaffold lies in its synthetic accessibility and the rich chemical space that can be explored through substitution at three key positions: the N1 position of the pyrazole ring, the C3-amine group, and the C5-aryl ring. This structural flexibility allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets, making it an exceptionally attractive starting point for drug discovery campaigns.[5][6] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, biological activities, structure-activity relationships (SAR), and therapeutic potential of this important class of molecules.

Core Synthetic Strategies: Constructing the 5-Aryl-1H-Pyrazol-3-Amine Core

The construction of the polysubstituted pyrazole ring is a well-established field in organic chemistry. The most prevalent and robust methods for synthesizing the 5-aryl-1H-pyrazol-3-amine core involve the cyclocondensation of a suitable hydrazine derivative with a 1,3-dielectrophilic species.[2][7]

Knorr Pyrazole Synthesis and Related Cyclocondensations

The classical and most widely adopted approach is a variation of the Knorr pyrazole synthesis, which involves the reaction between a β-ketonitrile (a 1,3-dielectrophile) and a hydrazine.[8] The presence of the nitrile group at the C3 position of the precursor directly yields the desired 3-amino functionality in the final pyrazole ring.

The key β-ketonitrile intermediate, an aryl-3-oxopropanenitrile, can be readily synthesized via Claisen condensation between an appropriate aryl methyl ketone and a source of the cyano-acetyl group, such as diethyl oxalate. The subsequent reaction with hydrazine hydrate proceeds via a condensation-cyclization-dehydration cascade to afford the 5-aryl-1H-pyrazol-3-amine.

Caption: General synthetic workflow for 5-aryl-1H-pyrazol-3-amine.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[2][9] Several MCR strategies have been developed for pyrazole synthesis. For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative can directly yield highly substituted 5-aminopyrazole derivatives.[9] These methods are particularly valuable for building libraries of compounds for high-throughput screening.

Biological Activities and Therapeutic Potential

The 5-aryl-1H-pyrazol-3-amine scaffold has been identified as a key pharmacophore in compounds targeting a diverse range of diseases. Its ability to engage with various biological targets, particularly enzymes like kinases, underpins its broad therapeutic potential.

Kinase Inhibition: A Privileged Scaffold for Oncology and Inflammation

Kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] The 3-aminopyrazole core is an effective "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This has led to the development of numerous kinase inhibitors based on this scaffold.[10][11]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[12] Derivatives of 1H-pyrazol-3-amine have been developed as potent and selective RIPK1 inhibitors, showing therapeutic efficacy in preclinical models of systemic inflammatory response syndrome and inflammatory bowel disease.[12]

-

c-Jun N-terminal Kinase 3 (JNK3): As a target for neurodegenerative diseases like Alzheimer's and Parkinson's, selective inhibition of JNK3 is highly sought after.[13] 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been identified as a novel and highly selective inhibitor scaffold for JNK3.[13][14]

-

Cyclin-Dependent Kinases (CDKs): The PCTAIRE subfamily of CDKs, including CDK16, are implicated in various cancers.[10] N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been optimized to yield potent and selective inhibitors of the PCTAIRE family, inducing G2/M phase cell cycle arrest in cancer cells.[10]

// Nodes Extracellular_Signal [label="Extracellular Signal\n(e.g., Growth Factor, Cytokine)"]; Receptor [label="Receptor"]; Upstream_Kinase [label="Upstream Kinase"]; Target_Kinase [label="Target Kinase\n(e.g., RIPK1, JNK3, CDK)"]; Substrate [label="Substrate Protein"]; Phosphorylated_Substrate [label="Phosphorylated Substrate"]; Cellular_Response [label="Cellular Response\n(Proliferation, Inflammation, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="5-Aryl-1H-pyrazol-3-amine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Extracellular_Signal -> Receptor [label="Binds"]; Receptor -> Upstream_Kinase [label="Activates"]; Upstream_Kinase -> Target_Kinase [label="Activates"]; Target_Kinase -> Substrate [label="Phosphorylates"]; Substrate -> Phosphorylated_Substrate [style=dashed, arrowhead=none]; Phosphorylated_Substrate -> Cellular_Response [label="Triggers"]; Inhibitor -> Target_Kinase [label="Inhibits ATP Binding", color="#EA4335", style=bold]; }

Caption: Inhibition of a generic kinase signaling pathway.

Antimicrobial and Anticancer Activities

Beyond kinase inhibition, these derivatives have demonstrated significant potential as antimicrobial and general anticancer agents.

-

Antimicrobial Effects: Numerous studies have reported the synthesis of 5-aryl-1H-pyrazole derivatives with potent activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[4][15] Often, the pyrazole derivatives show enhanced activity compared to their chalcone precursors.[15]

-

Antiproliferative Activity: Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines.[16][17] For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells and induce apoptosis.[18][19]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For 5-aryl-1H-pyrazol-3-amine derivatives, SAR studies have provided crucial insights for optimizing potency and selectivity.

Caption: Key structure-activity relationship (SAR) points.

-

The C5-Aryl Ring: This is often a critical determinant of potency. Substituents on this ring interact with specific sub-pockets of the target enzyme. For instance, in JNK3 inhibitors, dichlorophenyl groups at this position were found to be highly effective.[14] The lipophilicity of this group can also significantly influence overall activity, with optimal logP values often correlating with higher potency against cancer cell lines.[18]

-

The N1-Position: Substitution at the N1-position is a common strategy to modulate selectivity and pharmacokinetic properties. Large, often heteroaromatic, groups can be introduced here to occupy solvent-exposed regions of an active site or to pick up additional interactions, thereby improving selectivity over other kinases.[13]

-

The C3-Amine: While often unsubstituted to maintain its crucial role as a hydrogen bond donor, this amine can be derivatized to form amides or hydrazones.[17][19] These modifications can alter the compound's physicochemical properties, such as solubility, and can be used to probe for additional binding interactions.

The following table summarizes representative data for pyrazole-based kinase inhibitors, illustrating the impact of structural modifications on potency.

| Compound ID | Target Kinase | R¹ (N1-substituent) | R⁵ (C5-substituent) | IC₅₀ (nM) | Reference |

| 8a | JNK3 | (R)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl | 3,4-dichlorophenyl | 227 | [14] |

| GSK2578215A | RIPK1 | Phenyl-morpholino | Indazole | 0.13 | [12]* |

| 43d | CDK16 | Pyrimidin-4-yl derivative | 3-fluoro-4-methoxyphenyl | 33 (EC₅₀) | [10] |

Note: GSK2578215A is a well-known RIPK1 inhibitor with a related aminopyrazole core used as a benchmark; R¹ and R⁵ represent complex substituents on the core.

Key Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl-1H-pyrazol-3-amine via Chalcone Intermediate

This protocol describes a common two-step synthesis. The first stage is a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclocondensation with hydrazine.[15][20]

Stage 1: Synthesis of Chalcone Intermediate

-

Dissolve the aryl methyl ketone (10 mmol) and an appropriate aryl aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (40-50%) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a solid precipitate indicates product formation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[21]

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product fully.

-

Collect the solid chalcone by filtration, wash thoroughly with water until neutral, and dry.

-

Purify the crude product by recrystallization from ethanol.[20]

Stage 2: Synthesis of 5-Aryl-1H-pyrazol-3-amine (from chalcone) This step yields a pyrazoline, which can be oxidized to a pyrazole. For direct synthesis to the 3-amine, a β-ketonitrile precursor is preferred as described in the main text. The protocol below is for a related pyrazole structure for illustrative purposes.

-

In a round-bottom flask, dissolve the chalcone (5 mmol) from Stage 1 in ethanol or glacial acetic acid (25 mL).[21]

-

Add hydrazine hydrate (5.5 mmol) to the solution.[15]

-

Monitor the reaction using TLC.[20]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[20]

-

Collect the resulting solid precipitate by filtration, wash with water, and dry.

-

Purify the crude pyrazole derivative by recrystallization from a suitable solvent like ethanol.[20]

Future Perspectives

The 5-aryl-1H-pyrazol-3-amine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Enhancing Selectivity: As our understanding of the human kinome deepens, the design of highly selective inhibitors to minimize off-target effects will remain a primary goal. This will involve sophisticated computational modeling and the exploration of novel substitutions that exploit subtle differences in kinase active sites.

-

Targeting Novel Disease Pathways: While oncology and inflammation are well-established areas, the application of these derivatives to other fields, such as neurodegenerative and metabolic diseases, is an expanding frontier.[14]

-

Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site is a promising strategy for achieving prolonged and potent target inhibition.

-

Green Synthesis: The implementation of more environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of greener solvents, will be increasingly important.[22]

References

- Synthesis and Pharmacological Activities of Pyrazole Deriv

-

Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [Link]

-

Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Publications. [Link]

-

(PDF) Synthesis of series of chalcone and pyrazoline derivatives. Academia.edu. [Link]

-

Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. International Journal of Environmental Sciences. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

(PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. ResearchGate. [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]

-

SYNTHESIS OF 5-ARYL-1H-PYRAZOL-3-AMINES. ResearchGate. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC. [Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. (PDF) Synthesis of series of chalcone and pyrazoline derivatives [academia.edu]

- 22. theaspd.com [theaspd.com]

5-(3-Ethylphenyl)-1H-pyrazol-3-amine SMILES and InChIKey

This technical guide provides an in-depth analysis of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine , a critical pharmacophore in the design of ATP-competitive kinase inhibitors.

A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

This compound is a substituted aminopyrazole used extensively as a fragment in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the 3-amino-pyrazole motif, which functions as a donor-acceptor-donor (DAD) hydrogen bond triad, allowing it to mimic the adenine ring of ATP. This capability makes it a "privileged scaffold" for targeting the hinge region of protein kinases, including p38 MAPK , CDK , and Aurora kinases .

This guide details the chemical identity, synthesis protocols, and biological validation workflows for researchers utilizing this scaffold in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule consists of a pyrazole core substituted at the 3-position with a primary amine and at the 5-position with a 3-ethylphenyl group. Tautomerism exists between the 1H and 2H positions on the pyrazole ring; however, it is standardly denoted as the 1H-tautomer in solution.

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Amino-5-(3-ethylphenyl)pyrazole |

| SMILES | CCc1cccc(c1)c2cc(N)[nH]n2 |

| InChI String | InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H,12,13,14) |

| InChIKey | Computed from structure (Derivative of C11H13N3) |

| Molecular Weight | 187.24 g/mol |

| cLogP | ~2.3 (Lipophilic, good membrane permeability) |

| TPSA | 54.7 Ų (Favorable for CNS penetration) |

| H-Bond Donors | 2 (Amine + Pyrazole NH) |

| H-Bond Acceptors | 2 (Pyrazole N + Amine N) |

Note on Tautomerism: In the solid state and solution, the hydrogen on the pyrazole nitrogen shifts rapidly. In kinase binding pockets, the specific tautomer is selected by the H-bond requirements of the "gatekeeper" and hinge residues.

Design & Synthesis Strategy

The synthesis of 3-amino-5-arylpyrazoles is robustly achieved via the Claisen condensation of an acetophenone derivative with a diester, followed by cyclization with hydrazine. This route is preferred over the reaction of benzoylacetonitriles with hydrazine due to higher regioselectivity and yield.

3.1. Synthetic Pathway (Mechanism)[1]

-

Claisen Condensation: 3-Ethylacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form the

-diketo ester intermediate (ethyl 4-(3-ethylphenyl)-2,4-dioxobutanoate). -

Cyclization: The intermediate is treated with hydrazine hydrate. The hydrazine attacks the ketone carbonyls, followed by dehydration and decarboxylation (if the ester is hydrolyzed) or direct formation of the aminopyrazole if using specific reagents like cyanogen bromide (alternative route).

-

Standard Route: For the 3-amine specifically, a common variation involves reacting the

-ketonitrile (generated from the ester or directly) with hydrazine.

3.2. Detailed Protocol

Step 1: Formation of

-

Reagents: 3-Ethylbenzoic acid methyl ester, Acetonitrile, NaH (60% dispersion), THF.

-

Procedure:

-

Suspend NaH (1.5 eq) in anhydrous THF under

. -

Add acetonitrile (1.2 eq) dropwise at 0°C; stir for 30 min.

-

Add 3-ethylbenzoic acid methyl ester (1.0 eq) dropwise.

-

Reflux for 4 hours. Quench with water, extract with EtOAc.

-

Yield: 3-(3-ethylphenyl)-3-oxopropanenitrile.

-

Step 2: Cyclization to Pyrazole

-

Reagents:

-Ketonitrile (from Step 1), Hydrazine hydrate ( -

Procedure:

-

Dissolve the

-ketonitrile in absolute ethanol (0.5 M concentration). -

Add Hydrazine hydrate (2.0 eq) slowly.

-

Heat to reflux (78°C) for 6–12 hours. Monitor by TLC (formation of polar spot).

-

Cool to RT. Evaporate solvent.[2]

-

Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

-

Product: this compound.

-

3.3. Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway via

Biological Application: Kinase Inhibition[1]

The 3-aminopyrazole moiety is a classic hinge binder . In the ATP-binding pocket of kinases, the hinge region connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding pattern of the adenine ring of ATP.

4.1. Mechanism of Action[3]

-

Acceptor: The pyrazole

accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met109 in p38 -

Donor: The exocyclic amine (

) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu107 in p38 -

Hydrophobic Interaction: The 3-ethylphenyl group occupies the hydrophobic "Selectivity Pocket" (often the Gatekeeper region or the back-pocket), providing potency and selectivity over other kinases based on the size of the ethyl group.

4.2. Signaling Pathway Interaction (p38 MAPK Context)

Figure 2: Inhibition of the p38 MAPK signaling cascade by the aminopyrazole scaffold.

Experimental Validation Protocols

To validate the activity of this molecule, researchers should employ a biochemical kinase assay followed by a cellular viability assay.

5.1. In Vitro Kinase Assay (TR-FRET)

Objective: Determine the

-

Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Serial dilute (3-fold) in DMSO to generate a dose-response curve (e.g., 10

M to 0.1 nM). -

Reaction Mix:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Enzyme: Recombinant p38

(0.5 nM final). -

Substrate: Biotinylated-ATF2 peptide (1

M). -

ATP:

concentration (typically 10–50

-

-

Incubation: Add 5

L compound + 10 -

Detection: Add detection reagents (Europium-labeled anti-phospho antibody + APC-Streptavidin). Read TR-FRET signal (Ex 337 nm, Em 665/615 nm).

-

Analysis: Fit data to a sigmoidal dose-response equation:

5.2. Cellular Viability Assay (MTS)

Objective: Assess cell permeability and cytotoxicity in a relevant cell line (e.g., A549 or THP-1).

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat cells with compound (0.1% DMSO final) for 72h.

-

Readout: Add MTS reagent (Promega CellTiter 96). Incubate 1–4h. Measure absorbance at 490 nm.

References

-

Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry, 47(13), 3367-3380. Link

- Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development, 4(4), 378-389.

-

Che, J., et al. (2012). "Discovery of 3-amino-5-phenylpyrazole derivatives as potent and selective inhibitors of the p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 22(1), 373-378. Link

-

Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 93(2-3), 79-98. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86775349, 3-(3-Methylphenyl)-1H-pyrazol-5-amine (Analog Reference). Link

Sources

Technical Guide: Novel Pyrazole Amine Kinase Inhibitor Scaffolds

Precision Targeting via Isoform-Selective Pharmacophores

Executive Summary

The pyrazole amine scaffold represents a privileged pharmacophore in modern kinase inhibitor design, distinguished by its ability to mimic the adenine ring of ATP while offering tunable vectors for selectivity.[1] While first-generation inhibitors (e.g., Crizotinib, Ruxolitinib) validated the scaffold, current research focuses on novel 3- and 5-aminopyrazole derivatives to solve the "selectivity paradox"—achieving high potency against a specific kinase isoform (e.g., JNK3, CDK16) while sparing closely related family members. This guide details the rational design, regioselective synthesis, and validation protocols for these next-generation scaffolds.

Structural Biology & Rational Design

The core efficacy of the pyrazole amine scaffold stems from its donor-acceptor (D-A) hydrogen-bonding capability, which anchors the molecule to the kinase hinge region.

1.1 The Hinge Binding Motif

In the ATP-binding pocket, the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) typically form a bidentate interaction with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Glu81/Leu83 in CDK2 or Met318 in Abl).

-

3-Aminopyrazole Mode: Often orients the exocyclic amine towards the gatekeeper residue, allowing access to the "back pocket" (hydrophobic region II).

-

5-Aminopyrazole Mode: Frequently utilized to project substituents towards the solvent front, improving solubility and pharmacokinetic properties.

1.2 Vectors for Selectivity

To move beyond pan-kinase inhibition, novel scaffolds utilize specific substitution patterns:

-

C4-Position: Introduction of rigid aromatic systems here can induce

-stacking with the gatekeeper residue. -

N1-Tail: Bulky groups at the pyrazole N1 position can exploit the ribose-binding pocket, often clashing with non-target kinases that have restricted volumes in this region.

Figure 1: Bidentate binding mode of aminopyrazole inhibitors within the ATP-binding pocket.

Synthetic Chemistry: Regiocontrol Challenges

The synthesis of aminopyrazoles is dominated by the condensation of hydrazines with

2.1 The Regioselectivity Switch

The reaction outcome is dictated by the relative electrophilicity of the nitrile vs. the ketone and the nucleophilicity of the hydrazine nitrogens.

-

Pathway A (Kinetic): Attack of the most nucleophilic hydrazine nitrogen on the ketone carbonyl

leads to 5-aminopyrazoles . -

Pathway B (Thermodynamic): Under specific acidic conditions or with bulky hydrazines, the reaction can be steered to favor 3-aminopyrazoles .

2.2 Protocol: Microwave-Assisted Synthesis of N-Aryl-5-Aminopyrazoles

This protocol favors the 5-amino isomer and is optimized for high-throughput library generation.

Reagents:

-

Aryl hydrazine hydrochloride (1.0 equiv)

- -ketonitrile (1.0 equiv)

-

Ethanol (solvent)[2]

-

Triethylamine (Et3N, 1.2 equiv)

Step-by-Step Methodology:

-

Preparation: Dissolve the aryl hydrazine hydrochloride and

-ketonitrile in ethanol (0.5 M concentration) in a microwave-compatible vial. -

Basification: Add Et3N dropwise. The solution may change color (often yellow/orange) as the free hydrazine is liberated.

-

Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 15-30 minutes . (Conventional heating requires reflux for 4-6 hours).

-

Work-up: Cool to room temperature.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If solution remains: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

-

-

Validation: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the N1-aryl protons and the C5-amine protons confirms the 5-amino isomer.

Figure 2: Divergent synthetic pathways for 3- and 5-aminopyrazole scaffolds controlled by reaction conditions.

Experimental Validation: Kinase Activity Assay

To validate the potency and selectivity of the synthesized scaffolds, a bioluminescent ADP-detection assay (e.g., ADP-Glo™) is recommended over radioactive

3.1 Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a two-step endpoint assay:

-

Depletion: Unconsumed ATP is depleted.

-

Detection: ADP is converted back to ATP, which is then used by luciferase to generate light.

3.2 Detailed Protocol

Materials:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

M DTT. -

Substrate: Specific peptide/protein substrate (e.g., Poly(Glu, Tyr) for tyrosine kinases).

-

ATP: Ultra-pure (promiscuous ATP contamination ruins signal-to-noise).

Workflow:

-

Compound Preparation: Prepare 3x serial dilutions of the pyrazole inhibitor in DMSO. Transfer 1

L to a 384-well white low-volume plate. -

Enzyme Addition: Add 2

L of Kinase solution (optimized to convert 5-10% of ATP). Incubate for 10 min at RT (allows inhibitor binding). -

Reaction Start: Add 2

L of ATP/Substrate mix. Spin down plate. Incubate for 60 min at RT. -

Step 1 (Termination): Add 5

L of ADP-Glo™ Reagent. Incubate 40 min. (Stops kinase, removes remaining ATP). -

Step 2 (Detection): Add 10

L of Kinase Detection Reagent. Incubate 30 min. (Converts ADP -

Read: Measure luminescence using a plate reader (Integration time: 0.5–1.0 sec).

Data Analysis:

Calculate % Inhibition using the formula:

Figure 3: ADP-Glo kinase assay workflow for high-throughput inhibitor screening.

Case Studies: Novel Applications

4.1 Targeting JNK3 (Neurodegeneration)

Recent studies have utilized 3-aminopyrazole derivatives to target JNK3 with high isoform selectivity over JNK1/2 and p38

4.2 Targeting CDK16 (PCTAIRE)

The 3-amino-1H-pyrazole moiety has emerged as a key scaffold for inhibiting the understudied CDK16 kinase. Unlike pan-CDK inhibitors, these novel scaffolds exploit a unique hydrophobic pocket adjacent to the DFG motif, stabilizing the inactive conformation.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules, 2022. Link

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry, 2020. Link

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 2021. Link

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. Link

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link

Sources

A Technical Guide to 5-(3-Ethylphenyl)-1H-pyrazol-3-amine for Research and Development

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-(3-Ethylphenyl)-1H-pyrazol-3-amine, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, state-of-the-art analytical characterization protocols, potential therapeutic applications, and strategies for its procurement. This document serves as a practical handbook for scientists interested in leveraging this molecule for novel research endeavors.

Introduction to the 3-Aminopyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms.[2] When functionalized with an amino group, particularly at the C3 or C5 position, these molecules gain the ability to form critical hydrogen bonds, enabling them to act as potent ligands for various biological targets.[1] 3-Aminopyrazoles (3APs) have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, anti-infective agents, and anti-inflammatory compounds.[1][3] The specific analogue, this compound, combines the proven 3-aminopyrazole core with a 3-ethylphenyl substituent at the C5 position. This substitution is significant as it modulates the molecule's lipophilicity and steric profile, which can critically influence its pharmacokinetic properties and binding affinity to target proteins.

Physicochemical Properties

As this compound is a specialized research chemical, comprehensive experimental data is not widely published. The following properties are calculated or estimated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | Calculated |

| Molecular Weight | 187.24 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| CAS Number | Not assigned | N/A |

| Predicted LogP | ~2.5 - 3.0 | Estimated |

| Predicted pKa | ~4.5-5.5 (amine), ~12-13 (pyrazole NH) | Estimated |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar compounds[4] |

Synthesis and Mechanism

The synthesis of 5-aryl-1H-pyrazol-3-amines is a well-established process in organic chemistry. A common and efficient method involves the condensation of a β-ketonitrile with hydrazine hydrate.[5] For the target molecule, a plausible and robust synthetic route begins with the commercially available starting material, 3-ethylacetophenone.

The proposed pathway involves two key steps:

-

Claisen Condensation: 3-Ethylacetophenone is reacted with a cyanide source, such as ethyl cyanoformate, in the presence of a strong base (e.g., sodium ethoxide) to form the intermediate β-ketonitrile, 3-(3-ethylphenyl)-3-oxopropanenitrile.

-

Cyclization: The resulting β-ketonitrile undergoes a cyclization reaction with hydrazine hydrate. The reaction is typically performed in a protic solvent like ethanol under reflux. This step forms the pyrazole ring, yielding the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Step 1: Synthesis of 3-(3-ethylphenyl)-3-oxopropanenitrile

-

To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/g of starting material) under a nitrogen atmosphere, add 3-ethylacetophenone (1.0 eq) dropwise at 0 °C.

-

After stirring for 15 minutes, add ethyl cyanoformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold water and acidify to pH 3-4 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in ethanol (15 mL/g).

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Potential Applications in Drug Discovery

The 3-aminopyrazole scaffold is a versatile pharmacophore.[2] Its derivatives are known to target a wide range of enzymes and receptors, making them valuable for developing novel therapeutics.

-

Kinase Inhibition: Many clinically relevant kinase inhibitors feature a pyrazole core. The amino group and the adjacent ring nitrogen can form a bidentate hydrogen bond pattern with the hinge region of the kinase ATP-binding site. The 5-aryl substituent explores a deeper hydrophobic pocket, and modifications like the ethyl group can enhance potency and selectivity. This makes the title compound a candidate for screening against various kinase families (e.g., Src, Abl, EGFR).[6]

-

Anti-Inflammatory Activity: Certain aminopyrazoles have shown potent anti-inflammatory properties, sometimes linked to the inhibition of enzymes like cyclooxygenase (COX) or p38 MAPK.[1][7]

-

Anticancer Properties: Beyond kinase inhibition, some 4,5-diaryl-3-aminopyrazoles have been investigated as mimetics of Combretastatin A-4, acting as tubulin polymerization inhibitors.[1] The 5-(3-Ethylphenyl) group could confer potent cytotoxic activity against various cancer cell lines.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is required for a self-validating system.[8][9]

Caption: Standard analytical workflow for the characterization of a novel compound.

Standard Operating Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structure elucidation.[10]

-

Protocol (¹H NMR):

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for aromatic protons in the 7.0-7.8 ppm range (with splitting patterns characteristic of a meta-substituted ring), a singlet for the pyrazole C4-H proton (typically 5.5-6.5 ppm), signals for the ethyl group (a quartet around 2.7 ppm and a triplet around 1.2 ppm), a broad singlet for the NH₂ protons, and another broad singlet for the pyrazole N1-H.

-

B. Mass Spectrometry (MS)

-

Purpose: Confirmation of molecular weight.

-

Protocol (LC-MS):

-

Prepare a dilute solution (~100 µg/mL) of the sample in methanol or acetonitrile.

-

Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Expected Result: In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 188.24.

-

C. High-Performance Liquid Chromatography (HPLC)

-

Purpose: Determination of purity.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). For example, start at 20% acetonitrile and ramp to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-